![molecular formula C10H10BrFO B11867788 3-(2-Bromo-4-fluorobenzyl)oxetane](/img/structure/B11867788.png)
3-(2-Bromo-4-fluorobenzyl)oxetane
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Overview
Description
3-(2-Bromo-4-fluorobenzyl)oxetane is an organic compound that features a four-membered oxetane ring attached to a benzyl group substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-fluorobenzyl)oxetane typically involves the reaction of 2-bromo-4-fluorobenzyl alcohol with an appropriate oxetane precursor. One common method involves the use of a base, such as sodium hydride, to deprotonate the alcohol, followed by nucleophilic substitution with an oxetane derivative . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-fluorobenzyl)oxetane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxetane ring to other cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted oxetanes, benzyl derivatives, and various cyclic compounds depending on the reaction conditions and reagents used .
Scientific Research Applications
Antiviral Properties : Preliminary studies suggest that 3-(2-Bromo-4-fluorobenzyl)oxetane may serve as a precursor in the synthesis of antiviral compounds. Derivatives of oxetanes have shown inhibitory effects against enzymes crucial for viral replication, indicating potential bioactivity for this compound .
Case Study : In research focusing on non-nucleoside inhibitors for hepatitis C virus (HCV), compounds structurally related to oxetanes demonstrated significant activity against viral enzymes. This suggests that this compound could be explored for similar applications in antiviral drug development .
Synthetic Applications
Building Blocks in Organic Synthesis : The unique structure of this compound allows it to act as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions enables the formation of more complex molecules, which are valuable in pharmaceutical development.
Reaction Type | Description |
---|---|
Ring-opening reactions | Utilized to create new functional groups and modify the oxetane structure. |
Electrophilic substitutions | Enhances the biological activity by introducing reactive sites on the molecule. |
Potential Derivatives and Analogues
The exploration of derivatives based on this compound is vital for assessing its biological activity and synthetic utility. Here are notable examples:
Compound Name | Structural Features | Potential Applications |
---|---|---|
3-(2-Bromo-5-fluorobenzyl)oxetane | Similar oxetane structure with different halogen | Potentially different biological activity |
Oxetanocin A | Contains an oxetane ring; adenosine mimic | Active against HIV and HSV viruses |
2-Bromo-4-fluorobenzyl alcohol | Precursor to oxetanes; lacks cyclic structure | Useful in direct synthesis of oxetanes |
Future Research Directions
Research into the applications of this compound should focus on:
- Mechanistic Studies : Understanding how modifications to the oxetane ring influence its reactivity and biological activity.
- Biological Testing : Conducting assays to evaluate antiviral efficacy and potential toxicity.
- Synthetic Methodologies : Developing new synthetic routes that enhance yield and selectivity for desired derivatives.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-fluorobenzyl)oxetane involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-4-fluorobenzyl)oxetane
- 3-(2-Bromo-4-methylbenzyl)oxetane
- 3-(2-Bromo-4-chlorobenzyl)oxetane
Uniqueness
3-(2-Bromo-4-fluorobenzyl)oxetane is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic and medicinal chemistry .
Biological Activity
3-(2-Bromo-4-fluorobenzyl)oxetane is a synthetic organic compound notable for its oxetane ring structure, which has garnered attention for potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a four-membered cyclic ether (oxetane) with a bromine and fluorine substituent on the benzyl group. This unique structure contributes to its potential reactivity and biological activity, particularly in the context of antiviral properties.
Antiviral Potential
Research indicates that this compound may serve as a precursor in synthesizing compounds with antiviral properties. Derivatives of oxetanes have shown inhibitory effects on enzymes crucial for viral replication, suggesting that this compound might exhibit similar bioactivity. For instance, studies have demonstrated that modifications to the oxetane ring can influence binding affinities towards specific enzymes or receptors involved in viral processes.
Interaction Studies
Preliminary interaction studies highlight the compound's reactivity with biological targets. The unique combination of halogen substituents on the benzyl group enhances its potential to participate in selective interactions with enzymes or receptors, which is vital for developing therapeutic agents.
Comparative Analysis with Similar Compounds
To understand the biological activity of this compound better, it is helpful to compare it with structurally similar compounds. The following table summarizes some notable analogs:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(2-Bromo-5-fluorobenzyl)oxetane | Similar oxetane structure with different halogen | Potentially different biological activity profile |
Oxetanocin A | Contains an oxetane ring and is an adenosine mimic | Active against HIV and HSV viruses |
2-Bromo-4-fluorobenzyl alcohol | Precursor to oxetanes; lacks cyclic structure | Useful in direct synthesis of oxetanes |
This comparative analysis reveals that while this compound shares structural features with other compounds, its unique halogen substituents may confer distinct biological activities.
Case Studies and Research Findings
- Antiviral Activity : A study highlighted that derivatives of oxetanes, including those related to this compound, exhibited significant inhibition against viral replication mechanisms. The study utilized various viral models to assess efficacy, demonstrating promising results for further development.
- Binding Affinity Studies : Another research effort focused on the binding affinities of modified oxetanes to viral enzymes. Results indicated that specific modifications could enhance binding efficiency, suggesting a pathway for optimizing antiviral agents based on the oxetane scaffold.
Properties
Molecular Formula |
C10H10BrFO |
---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
3-[(2-bromo-4-fluorophenyl)methyl]oxetane |
InChI |
InChI=1S/C10H10BrFO/c11-10-4-9(12)2-1-8(10)3-7-5-13-6-7/h1-2,4,7H,3,5-6H2 |
InChI Key |
UGYGUXVEOCRSCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)CC2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
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